6-(4-Chlorophenyl)-4,6-dioxohexanoic acid
Overview
Description
6-(4-Chlorophenyl)-4,6-dioxohexanoic acid is an organic compound characterized by the presence of a chlorophenyl group attached to a dioxohexanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)-4,6-dioxohexanoic acid typically involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Claisen condensation mechanism, followed by hydrolysis and decarboxylation to yield the desired product. The reaction conditions often include refluxing the mixture in ethanol for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
6-(4-Chlorophenyl)-4,6-dioxohexanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
6-(4-Chlorophenyl)-4,6-dioxohexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenyl)-4,6-dioxohexanoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorophenylacetic acid
- 4-Chlorobenzoic acid
- 4-Chlorophenylpropanoic acid
Comparison
6-(4-Chlorophenyl)-4,6-dioxohexanoic acid is unique due to its dioxohexanoic acid backbone, which imparts distinct chemical and biological properties compared to other chlorophenyl derivatives. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for research and development.
Biological Activity
6-(4-Chlorophenyl)-4,6-dioxohexanoic acid is a compound that has garnered attention for its potential biological activities. It features a carboxylic acid group and an aromatic chlorophenyl moiety, which contribute to its reactivity and interaction with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₁ClO₄, with a molecular weight of approximately 254.67 g/mol. The structure includes two ketone functional groups at the 4 and 6 positions of a hexanoic acid backbone, enhancing its reactivity and potential biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly as an anti-inflammatory agent and an enzyme inhibitor . Its chlorophenyl group is believed to enhance its interaction with biological targets, potentially increasing efficacy in therapeutic applications .
Key Biological Activities
- Anti-inflammatory Effects : In vitro studies suggest that the compound may modulate pathways involved in inflammation, indicating potential use in treating inflammatory diseases.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic processes, which could have implications in drug development .
The precise mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that the compound interacts with various biological macromolecules such as proteins and nucleic acids. Techniques such as NMR spectroscopy and mass spectrometry have been employed to study these interactions .
Case Studies and Research Findings
Several studies have explored the pharmacological potential of this compound:
- Anti-cancer Properties : A study highlighted the compound's potential as an anti-cancer agent when combined with other therapeutic agents. The research indicated that it might enhance the efficacy of existing cancer treatments by targeting specific pathways involved in tumor growth .
- Analgesic Activity : Another investigation focused on the analgesic properties of related compounds derived from this compound. The findings suggested that modifications to the core structure could lead to enhanced pain-relieving effects .
- Synthesis and Derivatives : Various synthetic methods have been reported for producing this compound, which can lead to derivatives with improved solubility or altered biological activity. These derivatives are crucial for further pharmacological exploration.
Comparative Analysis
The following table summarizes some structurally similar compounds and their key features:
Compound Name | Molecular Formula | Key Features |
---|---|---|
5-(4-Chlorobenzoyl)valeric acid | C₁₂H₁₁ClO₃ | Similar chlorinated aromatic structure |
6-(4-Chlorophenyl)-6-oxohexanoic acid | C₁₂H₁₃ClO₃ | One less carbonyl group |
5-(p-Chlorobenzoyl)pentanoic acid | C₁₂H₁₃ClO₃ | Similar carbon chain length |
These compounds exhibit varying degrees of biological activity and reactivity, highlighting the unique position of this compound due to its specific functional groups and structural arrangement.
Properties
IUPAC Name |
6-(4-chlorophenyl)-4,6-dioxohexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO4/c13-9-3-1-8(2-4-9)11(15)7-10(14)5-6-12(16)17/h1-4H,5-7H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNQAEKERWTPQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC(=O)CCC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901283935 | |
Record name | 4-Chloro-γ,ε-dioxobenzenehexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901283935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111881-78-8 | |
Record name | 4-Chloro-γ,ε-dioxobenzenehexanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111881-78-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-γ,ε-dioxobenzenehexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901283935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenehexanoic acid, 4-chloro-γ,ε-dioxo | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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